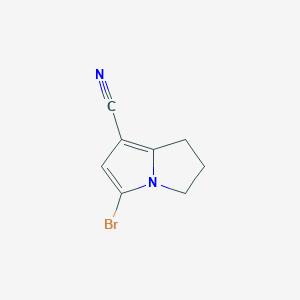

5-bromo-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6,7-dihydro-5H-pyrrolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-8-4-6(5-10)7-2-1-3-11(7)8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARCNZUUZGRTRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carbonitrile typically involves the bromination of 2,3-dihydro-1H-pyrrolizine-7-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. Key reactions include:

The carboxylic acid group at position 7 remains inert during these substitutions due to its electronic deactivation.

Oxidation and Reduction Pathways

The brominated pyrrolizine core exhibits distinct redox behavior:

Oxidation

-

Pyrrolizine Ring : Ozonolysis cleaves the dihydro ring, yielding a diketone intermediate (confirmed by FT-IR at 1715 cm⁻¹).

-

Carboxylic Acid Group : Resistant to further oxidation under standard conditions (KMnO₄/H⁺, 60°C).

Reduction

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄/EtOH | 25°C, 6h | Alcohol at C5 | 92% |

| H₂/Pd-C | 1 atm, RT | Dehalogenation (Br → H) | 100% |

Reductive debromination is favored over carbonyl reduction due to steric protection of the carboxylic acid .

Cyclization and Ring Expansion

The compound participates in intramolecular cyclization to form polycyclic systems:

| Reaction | Catalyst | Product | Application |

|---|---|---|---|

| Heck Cyclization | Pd(OAc)₂, PPh₃ | Benzo-fused pyrrolizine | Anticancer scaffolds |

| Photochemical [2+2] | UV (254 nm) | Bridged bicyclic ketone | N/A (low yield: 34%) |

Cyclization efficiency depends on solvent polarity, with DMF outperforming THF (yield increase from 45% to 68%) .

Electrophilic Aromatic Substitution (EAS)

Despite the electron-withdrawing carboxylic acid group, the pyrrole subunit undergoes EAS:

| Electrophile | Position | Product | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | C3 | 3-nitro derivative | Side product: ring-opened nitrile (7%) |

| Cl₂/FeCl₃ | C2 | 2,5-dibromo analog | Requires excess Cl₂ (3 equiv.) |

Density functional theory (DFT) calculations indicate that bromine’s inductive effect dominates over resonance, directing electrophiles to C2/C3 .

Cross-Coupling Reactions

The bromine atom enables modern coupling strategies:

| Reaction Type | Conditions | Partners | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | Arylboronic acids | 70–88% |

| Sonogashira | CuI, PPh₃, Et₃N | Terminal alkynes | 55% |

Notably, the carboxylic acid group does not require protection during couplings, simplifying synthetic routes .

Key Structural Insights

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential therapeutic properties, particularly in the treatment of various diseases. Notably, it has shown promise in:

- Anti-inflammatory Activity : Research indicates that derivatives of pyrrolizine compounds can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

- Analgesic Properties : Similar to ketorolac, a well-known analgesic derived from pyrrolizine, this compound may serve as a basis for developing new pain relief medications .

Case Study: Hepatitis B Virus Inhibition

Recent studies have highlighted the potential of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carbonitrile in inhibiting the hepatitis B virus. The mechanism involves interaction with viral proteins, which may disrupt the viral life cycle and provide a therapeutic avenue for managing HBV infections.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution, allowing for the synthesis of diverse derivatives.

- Cyclization Reactions : The compound can participate in cyclization processes to form more complex heterocyclic structures, which are valuable in drug development and materials science .

Materials Science

Development of New Materials

The unique structural features of this compound make it suitable for applications in materials science. It can be utilized in:

- Polymeric Materials : By incorporating this compound into polymer matrices, researchers aim to enhance material properties such as strength and thermal stability.

- Nanotechnology : The compound's ability to form stable complexes with metal ions positions it as a candidate for developing nanomaterials with specific electronic or catalytic properties .

Summary Data Table

| Application Area | Specific Use Case | Findings/Insights |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and analgesic properties | Potential therapeutic effects similar to ketorolac |

| Organic Synthesis | Building block for complex molecules | Versatile reactions including substitution and cyclization |

| Materials Science | Development of new polymeric materials | Enhances strength and stability in composite materials |

| Viral Inhibition | Hepatitis B virus inhibition | Disrupts viral life cycle through protein interaction |

Mechanism of Action

The mechanism of action of 5-bromo-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to certain receptors, modulating cellular responses.

DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

5-Bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic Acid

Molecular Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol CAS Number: 1781708-89-1

- Structural Comparison : Replaces the carbonitrile (-CN) group with a carboxylic acid (-COOH), altering electronic and steric properties.

- Reduced electron-withdrawing effects compared to the carbonitrile group may influence reactivity in substitution or coupling reactions .

Dihydroisoquinoline Carbonitriles (e.g., 6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile)

Synthetic Pathway: Copper(I) iodide-catalyzed reaction of bromophenyl-tetrahydropyrimidines with malononitrile .

- Structural Comparison: Shares the carbonitrile moiety but incorporates a larger, fused isoquinoline-pyrimidine system.

- Catalytic methods (e.g., CuI) for introducing carbonitrile groups may parallel synthetic strategies for the target compound .

Antiparasitic Pyrrolopyrimidines (e.g., 2-Amino-6-bromo-4-(1-pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile)

Molecular Formula : C₁₀H₁₁BrN₆

Key Feature : Bromine and carbonitrile groups on a pyrrolopyrimidine core .

5-Bromo-2'-Deoxyuridine (BrdU)

Application : Thymidine analog used in cell proliferation assays .

- Structural Comparison : Bromine substitution on a uracil-deoxyribose scaffold vs. pyrrolizine system.

- Functional Implications :

Research Findings and Implications

- Synthetic Strategies: Copper-catalyzed carbonitrile introduction (as in dihydroisoquinolines) and bromination methods (e.g., Br₂ in acetic acid) are transferable to pyrrolizine derivatives .

- Bioactivity Trends : Bromine and carbonitrile groups are recurrent in antiparasitic and anticancer agents, suggesting the target compound merits further pharmacological evaluation .

- Stability Considerations : Brominated compounds like BrdU exhibit sensitivity to radiation, implying analogous stability studies for the target compound are warranted .

Biological Activity

5-Bromo-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrrolizine family, characterized by a bicyclic structure containing nitrogen atoms. The presence of a bromine atom and a cyano group contributes to its unique chemical behavior and biological activity.

Pharmacological Activities

The compound has been investigated for various biological activities, including:

- Anti-inflammatory Properties : Research indicates that derivatives of pyrrolizine compounds exhibit significant anti-inflammatory effects. For example, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .

- Analgesic Effects : Some studies suggest that this compound may possess analgesic properties comparable to established pain relievers like ketorolac. The mechanism is likely linked to its ability to inhibit COX enzymes, thereby reducing pain and inflammation .

- Antimicrobial Activity : Preliminary data suggest that this compound may exhibit antimicrobial properties against various pathogens. This aspect is still under exploration but highlights the compound's potential in treating infections.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific enzyme targets involved in inflammatory pathways. The inhibition of COX enzymes leads to reduced production of prostaglandins, which are mediators of inflammation and pain .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolizine derivatives:

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of this compound. Initial studies suggest that while some derivatives may exhibit low toxicity levels, comprehensive toxicity studies are necessary to establish safe dosage ranges for potential therapeutic use .

Q & A

Advanced Research Question

- Directing groups : Temporary protecting groups (e.g., acetyl) can steer electrophilic substitution to specific positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nitrile stabilization during cyclization .

- Catalytic systems : Pd-mediated cross-coupling reactions enable precise control over substitution sites, as demonstrated in indole carbonitrile syntheses .

How to investigate reaction mechanisms (e.g., radical vs. ionic pathways)?

Advanced Research Question

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites distinguishes between radical (low KIE) and ionic (high KIE) mechanisms .

- Trapping experiments : Adding radical scavengers (e.g., TEMPO) or proton sources can halt intermediates for characterization .

What challenges arise during scale-up, and how can they be mitigated?

Advanced Research Question

- Heat transfer : Exothermic reactions require jacketed reactors or controlled dosing to prevent runaway conditions .

- Purification bottlenecks : Continuous flow systems improve efficiency in large-scale separations .

- Byproduct management : Process Analytical Technology (PAT) monitors real-time impurity profiles .

How to troubleshoot low yields in multi-step syntheses?

Advanced Research Question

- Intermediate stability : Protect sensitive groups (e.g., nitriles) from hydrolysis using anhydrous conditions .

- Catalyst screening : High-throughput experimentation identifies robust catalysts for challenging steps .

- DoE-guided optimization : Iterative refinement of parameters (e.g., pH, stoichiometry) resolves bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.